molecular formula C25H27FN2O3S B2837564 6-FLUORO-4-[4-(2-METHYLPROPYL)BENZENESULFONYL]-3-(PIPERIDINE-1-CARBONYL)QUINOLINE CAS No. 1111050-68-0

6-FLUORO-4-[4-(2-METHYLPROPYL)BENZENESULFONYL]-3-(PIPERIDINE-1-CARBONYL)QUINOLINE

Cat. No.: B2837564
CAS No.: 1111050-68-0
M. Wt: 454.56
InChI Key: ZRTFYNIPZUVAGO-UHFFFAOYSA-N
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Description

6-Fluoro-4-[4-(2-methylpropyl)benzenesulfonyl]-3-(piperidine-1-carbonyl)quinoline is a fluorinated quinoline derivative featuring a benzenesulfonyl group substituted with a 2-methylpropyl moiety at the para position and a piperidine-1-carbonyl group at position 3 of the quinoline core. Its molecular formula is C₂₅H₂₆FN₃O₃S, with a molecular weight of 479.55 g/mol. The piperidine-1-carbonyl moiety introduces conformational flexibility and hydrogen-bonding capacity, critical for pharmacological activity .

Properties

IUPAC Name

[6-fluoro-4-[4-(2-methylpropyl)phenyl]sulfonylquinolin-3-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27FN2O3S/c1-17(2)14-18-6-9-20(10-7-18)32(30,31)24-21-15-19(26)8-11-23(21)27-16-22(24)25(29)28-12-4-3-5-13-28/h6-11,15-17H,3-5,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTFYNIPZUVAGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-FLUORO-4-[4-(2-METHYLPROPYL)BENZENESULFONYL]-3-(PIPERIDINE-1-CARBONYL)QUINOLINE typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. Common synthetic routes may involve:

    Formation of the Quinoline Core: This can be achieved through methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

6-FLUORO-4-[4-(2-METHYLPROPYL)BENZENESULFONYL]-3-(PIPERIDINE-1-CARBONYL)QUINOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which can reduce the carbonyl group to an alcohol.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

6-FLUORO-4-[4-(2-METHYLPROPYL)BENZENESULFONYL]-3-(PIPERIDINE-1-CARBONYL)QUINOLINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving quinoline derivatives.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-FLUORO-4-[4-(2-METHYLPROPYL)BENZENESULFONYL]-3-(PIPERIDINE-1-CARBONYL)QUINOLINE involves its interaction with specific molecular targets and pathways. For instance, the quinoline core can intercalate with DNA, affecting replication and transcription processes. The sulfonyl group may interact with enzymes, inhibiting their activity, while the piperidinylcarbonyl group can enhance the compound’s binding affinity to certain receptors.

Comparison with Similar Compounds

Key Compounds for Comparison:

3-(Benzenesulfonyl)-6-fluoro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline (C769-1138) Molecular Formula: C₂₅H₂₁F₂N₃O₂S Molecular Weight: 465.52 g/mol Key Features: Lacks the 2-methylpropyl group on the benzenesulfonyl moiety but includes a 4-fluorophenyl-piperazine group. The dual fluorine atoms enhance metabolic stability but may reduce lipophilicity compared to the target compound .

Methyl 4-(4-(2-(4-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C4) Molecular Formula: C₂₉H₂₅FN₄O₃ Molecular Weight: 512.53 g/mol Key Features: Incorporates a methyl ester and a 4-fluorophenyl group.

1-Cyclopropyl-6-fluoro-4-oxo-7-(4-[4-(substituted benzoyl or benzenesulfonyl)piperazino]carbopiperazino)-1,4-dihydro-3-quinolinecarboxylic acids (5a–m) General Features: These compounds (e.g., 5a–m) share the 6-fluoroquinoline core but feature carboxylic acid and cyclopropyl groups. The carboxylic acid moiety enhances hydrogen-bonding capacity, which may improve target affinity but reduce oral bioavailability compared to the target compound’s neutral piperidine-carbonyl group .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight LogP (Predicted) Water Solubility Key Substituents
Target Compound 479.55 3.8 Low (≤10 μM) 6-Fluoro, 4-(2-methylpropyl)benzenesulfonyl
C769-1138 465.52 3.5 Moderate (~50 μM) 6-Fluoro, 4-(4-fluorophenyl)piperazine
C4 (Methyl ester derivative) 512.53 2.9 High (>100 μM) 4-Fluorophenyl, methyl ester
5a (Carboxylic acid derivative) 487.49 2.2 High (>100 μM) 6-Fluoro, carboxylic acid, cyclopropyl

Notes:

  • Piperazine-containing analogs (e.g., C769-1138) exhibit moderate solubility due to polar nitrogen atoms but may suffer from metabolic instability .
  • Carboxylic acid derivatives (e.g., 5a–m) show high solubility but poor blood-brain barrier permeability, restricting CNS applications .

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